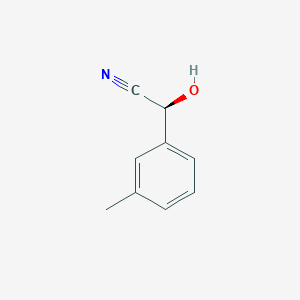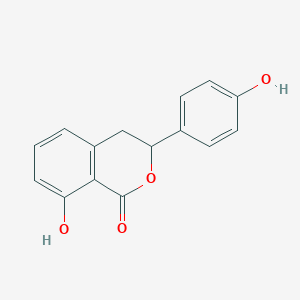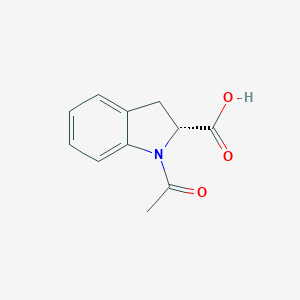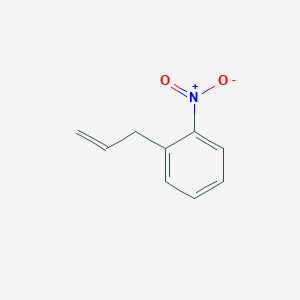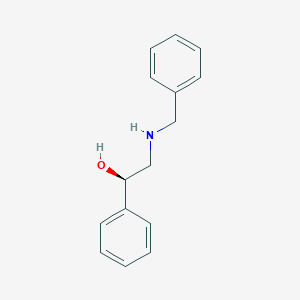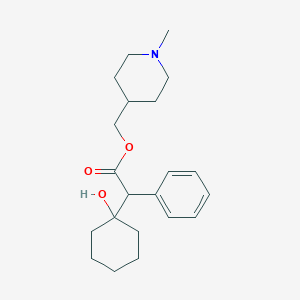
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. MPHP is a psychoactive drug that has a similar chemical structure to amphetamines and cathinones. It is known for its stimulant and euphoric effects and is commonly used as a recreational drug. However, MPHP has also gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of MPHP involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the reward pathway, leading to the drug's euphoric effects.
Effets Biochimiques Et Physiologiques
The use of MPHP has been shown to result in a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to the release of stress hormones such as cortisol and adrenaline. Long-term use of MPHP has been associated with a range of negative effects, including addiction, psychosis, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPHP in research has several advantages. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders. However, the use of MPHP in research also has several limitations. Its psychoactive effects can make it difficult to control for confounding variables in experimental settings. Additionally, the long-term effects of MPHP use are not well understood, making it difficult to assess the potential risks associated with its use.
Orientations Futures
There are several potential future directions for the use of MPHP in research. One potential area of research is the development of MPHP-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another potential area of research is the development of new cathinone-based drugs with improved safety profiles. Additionally, further research is needed to better understand the long-term effects of MPHP use and the potential risks associated with its use.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of alpha-phenylcyclohexanone with 4-methylpiperidine and methyl iodide. The resulting compound is then hydrolyzed to form MPHP. The synthesis of MPHP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MPHP has gained attention in the scientific community due to its potential applications in research. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
101564-13-0 |
|---|---|
Nom du produit |
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester |
Formule moléculaire |
C21H31NO3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl)methyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-22-14-10-17(11-15-22)16-25-20(23)19(18-8-4-2-5-9-18)21(24)12-6-3-7-13-21/h2,4-5,8-9,17,19,24H,3,6-7,10-16H2,1H3 |
Clé InChI |
WMYRFQWJUCGVSV-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
SMILES canonique |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
Synonymes |
(1-Methyl-4-piperidyl)methyl(1-hydroxycyclohexyl)phenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



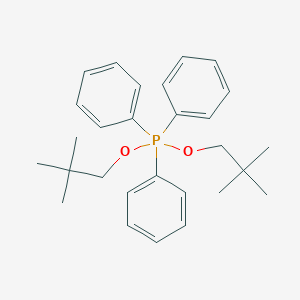
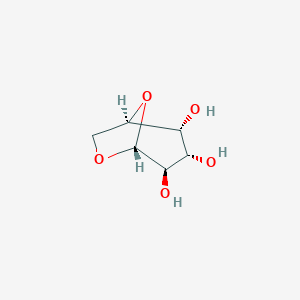
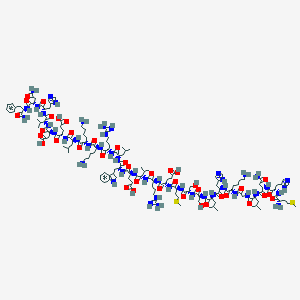
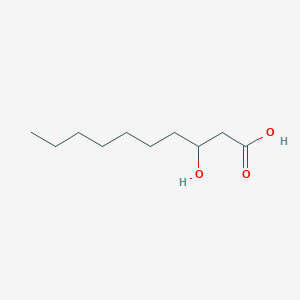
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
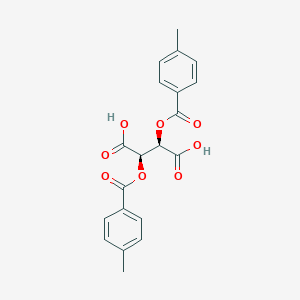
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
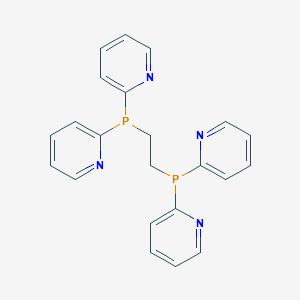
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
